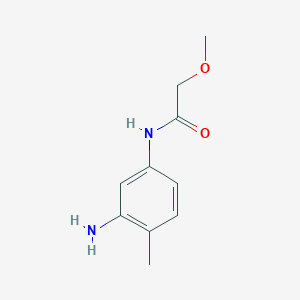

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Description

Propriétés

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-8(5-9(7)11)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUJAIRJOZFFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589817 | |

| Record name | N-(3-Amino-4-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946769-41-1 | |

| Record name | N-(3-Amino-4-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide can be achieved through several routes. One common method involves the acylation of 3-amino-4-methylphenol with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Starting Materials: 3-amino-4-methylphenol, 2-methoxyacetyl chloride, triethylamine.

Reaction Conditions: The reaction is conducted in dichloromethane at 0-5°C.

Procedure: The 3-amino-4-methylphenol is dissolved in dichloromethane, and triethylamine is added to the solution. 2-methoxyacetyl chloride is then added dropwise to the mixture while maintaining the temperature at 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, improved safety, and higher yields. The continuous flow process involves the same starting materials and reaction conditions but is carried out in a microreactor system, which enhances the efficiency of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Properties

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide can be synthesized through several methods, including acylation reactions involving 3-amino-4-methylphenylamine. The synthesis typically requires the use of solvents like tetrahydrofuran or dichloromethane and is performed under controlled temperatures to optimize yield and purity.

Key Properties:

- Molecular Formula: C11H15N2O2

- Molar Mass: 209.25 g/mol

- Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Research

This compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups enable various chemical reactions, making it a versatile compound in synthetic chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form nitro derivatives. |

| Reduction | Capable of yielding corresponding amines. |

| Substitution | Forms various acylated derivatives. |

Biological Research

This compound is being explored for its potential as an enzyme inhibitor and ligand in biochemical assays. Studies have indicated that it may interact with specific molecular targets, potentially inhibiting enzyme activity by binding to active sites or allosteric sites.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results indicated significant inhibition, suggesting potential therapeutic applications in metabolic disorders.

Medical Applications

Research has shown that this compound possesses anti-inflammatory and analgesic properties. Its efficacy in pain management and inflammation reduction is currently under investigation.

Clinical Trials:

Initial clinical trials have demonstrated promising results in reducing pain associated with inflammatory conditions. Further studies are required to establish dosage and long-term effects.

Industrial Applications

In industry, this compound is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals. Its role as a precursor for dye production has also been noted, highlighting its importance in chemical manufacturing processes.

| Industry Application | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in drug synthesis. |

| Dyes | Important for the production of dispersed dyes. |

Mécanisme D'action

The mechanism of action of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins, affecting their function. The methoxyacetamide group can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparaison Avec Des Composés Similaires

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide can be compared with other similar compounds, such as:

N-(3-Amino-4-methylphenyl)benzamide: This compound has a benzamide group instead of a methoxyacetamide group, which affects its chemical reactivity and biological activity.

N-(3-Amino-4-methylphenyl)acetamide: This compound lacks the methoxy group, resulting in different chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both an amino group and a methoxyacetamide group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.

Activité Biologique

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H13N2O2

- Molecular Weight : 195.22 g/mol

The compound features an amine group, which contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Angiogenesis : Recent studies have shown that similar compounds can inhibit angiogenesis by blocking signaling pathways such as the ERK-FosB/ΔFosB axis, which is crucial for endothelial cell activation and proliferation .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells, thereby reducing vascular permeability and inflammation .

- Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects in various diseases.

Biological Activity Data

The following table summarizes key biological activities observed for this compound and related compounds:

Case Studies

Several case studies illustrate the biological activity of this compound:

-

Case Study on Angiogenesis :

- In vitro experiments demonstrated that this compound inhibited the formation of capillary-like structures in human microvascular endothelial cells, indicating its potential as an anti-angiogenic agent. The study highlighted a significant reduction in the expression of angiogenic markers such as VCAM-1 and c-Fos when treated with this compound .

- Case Study on Inflammation :

Research Findings

Research findings indicate that this compound has significant potential in medicinal chemistry. The compound's ability to modulate critical biological pathways suggests applications in treating conditions such as cancer, chronic inflammatory diseases, and cardiovascular disorders.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-Amino-4-methylphenyl)-2-methoxyacetamide, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:

Substitution : React 3-chloro-4-methylnitrobenzene with 2-methoxyethanol under alkaline conditions to introduce the methoxyacetamide group .

Reduction : Reduce the nitro group to an amine using iron powder in acidic conditions (e.g., HCl or H₂SO₄). Monitor reaction progress via TLC to prevent over-reduction .

Condensation : React the intermediate with methoxyacetic acid using a condensing agent (e.g., DCC or EDC). Optimize solvent choice (e.g., DMF or dichloromethane) to enhance yield .

Key Parameters :

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer : Use a multi-technique approach:

Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.3 ppm), and acetamide carbonyl (δ ~168 ppm) .

- IR : Validate amine (-NH₂, ~3400 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) stretches .

Chromatography :

Mass Spectrometry :

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust/vapors) .

- First Aid :

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer :

Reproducibility Checks :

- Replicate assays (e.g., enzyme inhibition) under identical conditions (pH, temperature, solvent) .

Structural Confirmation :

Data Normalization :

- Use internal standards (e.g., IC₅₀ values) to calibrate inter-lab variability .

Case Study : A 2021 study resolved conflicting hypoglycemic activity data by standardizing assay protocols (e.g., glucose uptake in HepG2 cells) and confirming compound stability via LC-MS .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?

Methodological Answer :

Salt Formation :

Prodrug Design :

Nanocarrier Systems :

- Encapsulate in liposomes (size: 100–200 nm) or PEGylated nanoparticles for sustained release .

Experimental Validation :

Q. How can computational modeling predict the binding interactions of this compound with target proteins?

Methodological Answer :

Docking Studies :

- Use AutoDock Vina to model interactions with receptors (e.g., kinase domains). Focus on hydrogen bonding with the methoxy group and π-π stacking with aromatic residues .

MD Simulations :

- Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

QSAR Analysis :

- Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) parameters with activity data .

Q. What analytical techniques are recommended for detecting degradation products of this compound under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.